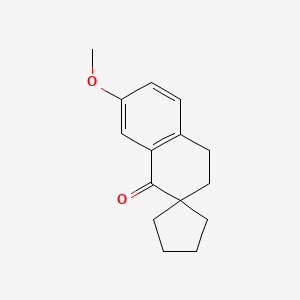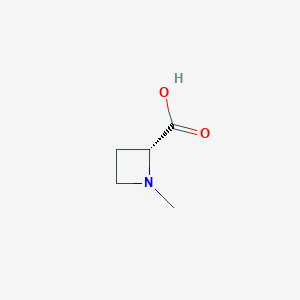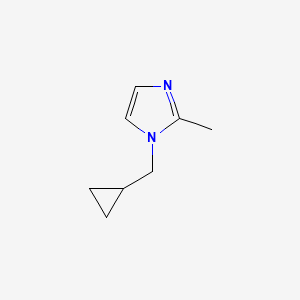![molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3](/img/structure/B1422825.png)
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
“2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 g/mol . The compound is a low melting solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 . This indicates that the compound has a specific arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a low melting solid . It has a molecular weight of 194.27 g/mol .Applications De Recherche Scientifique
Alcohol Dehydrogenase Enzyme Substrates
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol can be a potential substrate for alcohol dehydrogenase enzymes. A study by Pietruszko, Crawford, and Lester (1973) compared various alcohols and aldehydes as substrates for alcohol dehydrogenases from different sources. Their results emphasized the similarities and substrate specificities among yeast, horse, and human liver alcohol dehydrogenases, suggesting a wide range of substrates, including unsaturated alcohols (Pietruszko, Crawford, & Lester, 1973).
Complex Formation with Triphenylphosphine Oxide
Holmes et al. (2002) studied compounds like 2,6-Bis(3-methyl-butyn-3-ol)pyridine, which form complexes with triphenylphosphine oxide. This research highlights the role of hydrogen bonding and phenyl embraces in crystal packing, which could be relevant for similar compounds like 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol (Holmes, Padgett, Krawiec, & Pennington, 2002).
Synthesis of Prenylated Tyrosine Derivatives
A study by Venkateswarlu, Panchagnula, and Subbaraju (2006) on the synthesis of prenylated tyrosine derivatives mentions compounds structurally similar to 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol. Their research includes the synthesis process, spectral data comparison, and biological activities, such as antioxidant and antibacterial properties (Venkateswarlu, Panchagnula, & Subbaraju, 2006).
Enzymatic Resolution of Chiral Alcohols
Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives. This study might provide insights into the chiral properties of similar compounds, including 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol, especially in the context of synthesizing pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSMESFOPRTDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




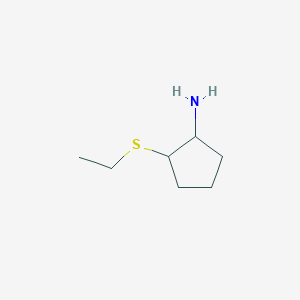
![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
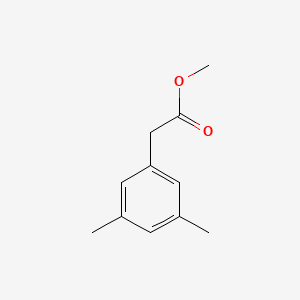
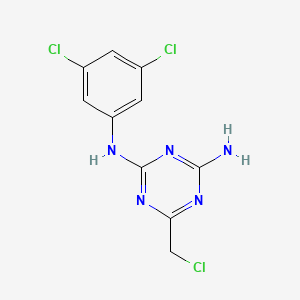
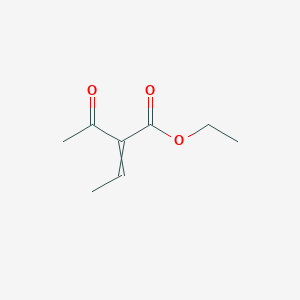
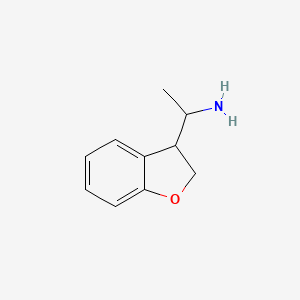
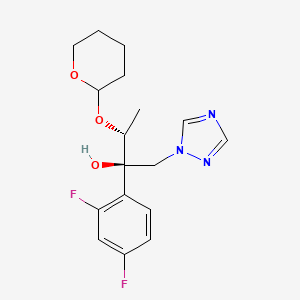
![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)


